molecular formula C8H15N3O B2366515 Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine CAS No. 1249996-28-8

Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine

Cat. No. B2366515
Key on ui cas rn: 1249996-28-8
M. Wt: 169.228
InChI Key: OPJJGEWXEBPDCZ-UHFFFAOYSA-N
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Patent
US09303012B2

Procedure details

A suspension of 2-methylpropan-2-amine (75-64-9, 141 mg, 202 μL, 1.92 mmol) and 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole (3914-42-9, 50 mg, 377 μmol) in DMF (200 μL) was stirred at ambient temperature for 16 h. The mixture was poured onto ice-water (20 mL) and extracted with CH2Cl2 (2×30 mL). The combined extracts were washed with ice-water (20 mL), dried over Na2SO4 and concentrated in vacuo to give a yellow oil. The crude product was purified by preparative TLC (silica gel 1 mm, EtOAc/diethyl amine 95:5, elution with DCM/EtOAc 1:1) to give the title compound (45 mg, 71%) as yellow oil; MS (EI): m/e=170.2 [MH+].
Quantity
202 μL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
200 μL
Type
solvent
Reaction Step One
Yield
71%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH2:5])([CH3:4])[CH3:3].Cl[CH2:7][C:8]1[O:9][C:10]([CH3:13])=[N:11][N:12]=1>CN(C=O)C>[CH3:1][C:2]([NH:5][CH2:7][C:8]1[O:9][C:10]([CH3:13])=[N:11][N:12]=1)([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
202 μL
Type
reactant
Smiles
CC(C)(C)N
Name
Quantity
50 mg
Type
reactant
Smiles
ClCC=1OC(=NN1)C
Name
Quantity
200 μL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice-water (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×30 mL)
WASH
Type
WASH
Details
The combined extracts were washed with ice-water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by preparative TLC (silica gel 1 mm, EtOAc/diethyl amine 95:5, elution with DCM/EtOAc 1:1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC(C)(C)NCC=1OC(=NN1)C
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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